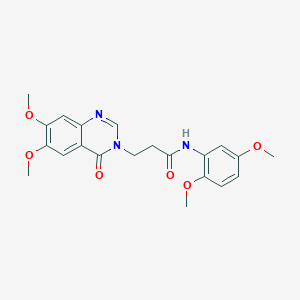![molecular formula C21H21N3O5S2 B12180061 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide](/img/structure/B12180061.png)
4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound features a benzamide core with phenylsulfonyl and sulfamoyl functional groups, contributing to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the acylation of benzylamine derivatives with phenylsulfonyl chloride, followed by further functionalization to introduce the sulfamoyl group. The reaction conditions often require the use of organic solvents, such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent and scalable production.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the conversion of sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, facilitated by reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted benzamides
Wissenschaftliche Forschungsanwendungen
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving inflammation or cancer.
Industry: Utilized in the development of advanced materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-{[(phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form strong interactions with these targets, modulating their activity and influencing various biological pathways. For example, the sulfonyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[(Phenylsulfonyl)amino]methyl}-N-(3-pyridinyl)benzamide
- 4-[Methyl(phenylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]benzamide
Uniqueness
4-{[(Phenylsulfonyl)amino]methyl}-N-(4-sulfamoylbenzyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in various applications.
Eigenschaften
Molekularformel |
C21H21N3O5S2 |
|---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
4-(benzenesulfonamidomethyl)-N-[(4-sulfamoylphenyl)methyl]benzamide |
InChI |
InChI=1S/C21H21N3O5S2/c22-30(26,27)19-12-8-16(9-13-19)14-23-21(25)18-10-6-17(7-11-18)15-24-31(28,29)20-4-2-1-3-5-20/h1-13,24H,14-15H2,(H,23,25)(H2,22,26,27) |
InChI-Schlüssel |
MTUPOMIKOIIORX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-1H-indole-5-carboxamide](/img/structure/B12180006.png)
![4-butyl-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B12180014.png)

![1-[(4-fluorophenyl)sulfonyl]-N-[1-(2-methoxyethyl)-1H-indol-4-yl]piperidine-4-carboxamide](/img/structure/B12180039.png)
![5-amino-1-cycloheptyl-4-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B12180042.png)

![N-{1-(2-methoxyethyl)-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}butanamide](/img/structure/B12180068.png)
![2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide](/img/structure/B12180070.png)

![2-{[1-(2-bromophenyl)ethyl]amino}-N-(cyclohexylmethyl)acetamide](/img/structure/B12180085.png)

![6-{[3-(6-bromo-1H-indol-1-yl)propanoyl]amino}hexanoic acid](/img/structure/B12180094.png)
![N-(2-{[(4-chlorophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B12180097.png)
